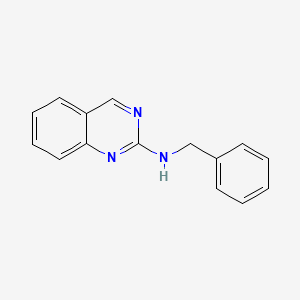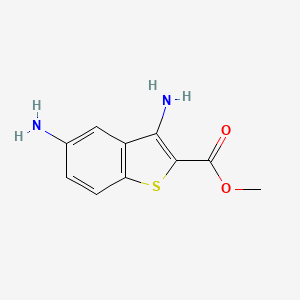
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 and has since been used extensively in scientific research to understand the role of mGluR7 in various physiological processes.
Mécanisme D'action
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide leads to the inhibition of neurotransmitter release, primarily glutamate, which is involved in various physiological processes.
Biochemical and Physiological Effects:
Activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to have various biochemical and physiological effects. These include the modulation of synaptic transmission, regulation of neuronal excitability, and the inhibition of neurotransmitter release. Additionally, N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, which allows for specific activation of this receptor subtype. Additionally, it has a long half-life, which makes it useful for in vivo studies. However, one limitation of using N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is its poor solubility in water, which can make it difficult to administer in some experimental setups.
Orientations Futures
There are several future directions for research involving N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide. One area of interest is the role of mGluR7 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in the treatment of chronic pain, anxiety, and depression are areas of ongoing research. Finally, the development of more water-soluble analogs of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide could be useful for improving its administration in experimental setups.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with pentafluorobenzonitrile in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been widely used in scientific research to understand the role of mGluR7 in various physiological processes such as pain modulation, anxiety, depression, addiction, and neuroprotection. Studies have shown that activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide can reduce pain sensitivity in animal models of chronic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c1-6-3-4-8(5-7(6)2)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOTXEZICXIYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)




![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)




![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)


